Cas no 318498-11-2 (1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one)
![1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one structure](https://ja.kuujia.com/scimg/cas/318498-11-2x500.png)
1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one 化学的及び物理的性質
名前と識別子
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- 3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
- 1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one
- 1-(4-chlorophenyl)-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-4(1H)-pyridazinone
- 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one
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- インチ: 1S/C19H10Cl2F3N5O/c20-12-1-3-13(4-2-12)28-8-6-16(30)17(27-28)15-5-7-29(26-15)18-14(21)9-11(10-25-18)19(22,23)24/h1-10H
- InChIKey: FKWWVSRLGIPKLD-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1N1C=CC(C2C(C=CN(C3C=CC(=CC=3)Cl)N=2)=O)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 711
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 63.4
1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5M-949-50MG |
1-(4-chlorophenyl)-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-4(1H)-pyridazinone |
318498-11-2 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 5M-949-1MG |
1-(4-chlorophenyl)-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-4(1H)-pyridazinone |
318498-11-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 5M-949-5MG |
1-(4-chlorophenyl)-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-4(1H)-pyridazinone |
318498-11-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 5M-949-100MG |
1-(4-chlorophenyl)-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-4(1H)-pyridazinone |
318498-11-2 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 5M-949-10MG |
1-(4-chlorophenyl)-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-4(1H)-pyridazinone |
318498-11-2 | >90% | 10mg |
£48.00 | 2025-02-09 |
1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-oneに関する追加情報
Chemical Profile of 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one (CAS No. 318498-11-2)
1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its structural complexity and potential biological activity. This compound, identified by its CAS number 318498-11-2, belongs to a class of molecules that exhibit promising properties for further development as therapeutic agents. The intricate arrangement of functional groups within its molecular framework, including chloro, trifluoromethyl, and pyrazole moieties, suggests a high degree of versatility in terms of interactions with biological targets.
The structural motif of 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one incorporates several key pharmacophoric elements that are widely recognized for their role in modulating biological pathways. The presence of a 4-chlorophenyl group at the C1 position introduces a hydrophobic pocket that can engage with lipophilic regions of protein targets, while the trifluoromethyl group at the C5 position of the pyridine ring enhances metabolic stability and binding affinity. Furthermore, the pyrazole ring system at the C3 position serves as a scaffold for further derivatization and optimization.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to explore the potential of this compound more thoroughly. Molecular docking studies have indicated that 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one may interact with various enzymes and receptors implicated in inflammatory and metabolic diseases. Specifically, preliminary simulations suggest favorable binding interactions with cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—a key class of mediators involved in inflammation.
In addition to its potential role in modulating inflammatory pathways, this compound has shown promise in preclinical models related to metabolic disorders. The unique combination of substituents may influence receptor activity by altering binding kinetics and thermodynamics. For instance, the electron-withdrawing nature of the trifluoromethyl group could enhance binding affinity through dipole-dipole interactions, while the chloro substituents may participate in hydrogen bonding or halogen bonding interactions with target proteins.
The synthesis of 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key synthetic strategies include cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The use of advanced catalytic systems has enabled more efficient and scalable production methods, which are essential for advancing this compound towards clinical development.
Recent publications have begun to explore derivatives of this core structure, demonstrating how subtle modifications can significantly alter biological activity. For example, analogs with varying substituents on the pyrazole ring have been synthesized to fine-tune selectivity profiles. These studies underscore the importance of structure-function relationships in medicinal chemistry and provide valuable insights into optimizing lead compounds for therapeutic use.
The pharmacokinetic properties of 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one are also under investigation to ensure its suitability for clinical applications. Preliminary data suggest favorable solubility characteristics and reasonable bioavailability following oral administration, which are critical factors for drug development. Additionally, metabolic stability studies have revealed that the compound undergoes predictable biotransformation pathways, providing a clearer picture of its potential side effects and drug-drug interaction profiles.
The integration of machine learning algorithms into drug discovery has accelerated the process of identifying promising candidates like 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-y]]lpyrazol]-3 -y]]l-pyridazin]-4-one (CAS No. 318498 - 11 - 2). These computational tools can predict biological activity based on structural features alone, allowing researchers to prioritize compounds for experimental validation. Such high-throughput virtual screening methods have significantly reduced the time and cost associated with hit identification in early-stage drug discovery programs.
Future research directions for this compound include exploring its efficacy in treating neurological disorders where modulation of neurotransmitter pathways is relevant. The presence of aromatic rings and heterocyclic systems suggests potential interactions with neurotransmitter receptors such as serotonin or dopamine receptors, which are implicated in conditions like depression or neurodegeneration. Further investigation into these mechanisms could open new avenues for therapeutic intervention.
In conclusion,1-(4-Chlorophenyl)-3-[1-[3-chloro - 5 - (trifluoromethyl) pyridin - 2 - y]]l-pyrazol]- - y]]l-pyridazin]- - 4 - one (CAS No . 31 8498 - 11 - 2) represents a promising lead compound with significant potential for further development as a therapeutic agent . Its complex structure , combined with favorable pharmacological properties , makes it an attractive candidate for additional preclinical and clinical studies . As research continues to uncover new biological targets and innovative drug design strategies , compounds like this one will play an increasingly important role in addressing unmet medical needs .
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